Cas no 870849-68-6 ((1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine)
870849-68-6 structure
Product Name:(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
N.o CAS:870849-68-6
MF:C9H12FNO
MW:169.196085929871
MDL:MFCD16294169
CID:720359
PubChem ID:28416497
Update Time:2023-11-27
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanamine,2-fluoro-6-methoxy-a-methyl-, (aS)-
- (1S)-(2-Fluoro-6-methoxyphenyl)ethylamine
- (1S)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE-HCL
- 1-(2-fluoro-6-methoxyphenyl)ethanamine
- (1S)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE
- 1-(2-fluoranyl-6-methoxy-phenyl)ethanamine
- EN300-2001444
- (1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
- Benzenemethanamine,2-fluoro-6-methoxy-a-methyl-,(aS)-
- 870849-68-6
- SCHEMBL1239850
- (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine
- AKOS015851781
- (1S)-1-(2-FLUORO-6-METHOXYPHENYL)ETHANAMINE
- (S)-1-(2-FLUORO-6-METHOXYPHENYL)ETHAN-1-AMINE
- Y11915
- Benzenemethanamine, 2-fluoro-6-methoxy--methyl-, (S)-
-
- MDL: MFCD16294169
- Inchi: 1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1
- Chave InChI: QGRDJSQLAIQQNL-LURJTMIESA-N
- SMILES: FC1=CC=CC(=C1[C@H](C)N)OC
Propriedades Computadas
- Massa Exacta: 169.09000
- Massa monoisotópica: 169.09
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 143
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 35.2A^2
- XLogP3: 1.3
Propriedades Experimentais
- Densidade: 1.092
- Ponto de ebulição: 227.115°C at 760 mmHg
- Ponto de Flash: 91.156°C
- Índice de Refracção: 1.506
- PSA: 35.25000
- LogP: 2.55430
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1107098-5g |
(S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride |
870849-68-6 | 95% | 5g |
$2000 | 2024-07-23 | |
| eNovation Chemicals LLC | K12764-1g |
(1S)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE-HCl |
870849-68-6 | >95% | 1g |
$395 | 2023-09-01 | |
| eNovation Chemicals LLC | K12764-5g |
(1S)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE-HCl |
870849-68-6 | >95% | 5g |
$1295 | 2023-09-01 | |
| Enamine | EN300-2001444-1g |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
870849-68-6 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-2001444-5g |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
870849-68-6 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-2001444-10g |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
870849-68-6 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-2001444-0.05g |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
870849-68-6 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-2001444-0.1g |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
870849-68-6 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-2001444-0.25g |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
870849-68-6 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-2001444-0.5g |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine |
870849-68-6 | 0.5g |
$739.0 | 2023-09-16 |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine Literatura Relacionada
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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